2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin

Description

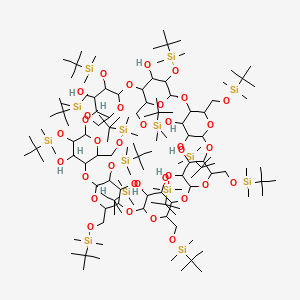

2,6-Di-O-tert-butyldimethylsilyl-β-cyclodextrin (CAS No. 84346-53-2) is a chemically modified β-cyclodextrin derivative with tert-butyldimethylsilyl (TBDMS) groups at the 2- and 6-hydroxyl positions of its glucose subunits. Its molecular formula is C126H266O35Si14, and it has a molecular weight of 2734.64 g/mol . This compound is extensively utilized in pharmaceutical formulations as an excipient to enhance the solubility and stability of poorly water-soluble drugs, such as nucleoside analogs, by forming inclusion complexes . Its bulky TBDMS substituents confer unique steric and hydrophobic properties, making it particularly effective in drug delivery systems requiring high encapsulation efficiency for lipophilic molecules .

Properties

Molecular Formula |

C126H266O35Si14 |

|---|---|

Molecular Weight |

2734.6 g/mol |

IUPAC Name |

37,39,41,43,45,47,49-heptakis[[tert-butyl(dimethyl)silyl]oxy]-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |

InChI |

InChI=1S/C126H266O35Si14/c1-113(2,3)162(43,44)134-71-78-92-85(127)99(155-169(57,58)120(22,23)24)106(141-78)149-93-79(72-135-163(45,46)114(4,5)6)143-108(101(86(93)128)157-171(61,62)122(28,29)30)151-95-81(74-137-165(49,50)116(10,11)12)145-110(103(88(95)130)159-173(65,66)124(34,35)36)153-97-83(76-139-167(53,54)118(16,17)18)147-112(105(90(97)132)161-175(69,70)126(40,41)42)154-98-84(77-140-168(55,56)119(19,20)21)146-111(104(91(98)133)160-174(67,68)125(37,38)39)152-96-82(75-138-166(51,52)117(13,14)15)144-109(102(89(96)131)158-172(63,64)123(31,32)33)150-94-80(73-136-164(47,48)115(7,8)9)142-107(148-92)100(87(94)129)156-170(59,60)121(25,26)27/h78-112,127-133H,71-77H2,1-70H3 |

InChI Key |

SABJSIUBEUMCIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O[Si](C)(C)C(C)(C)C)OC4C(OC(C(C4O)O[Si](C)(C)C(C)(C)C)OC5C(OC(C(C5O)O[Si](C)(C)C(C)(C)C)OC6C(OC(C(C6O)O[Si](C)(C)C(C)(C)C)OC7C(OC(C(C7O)O[Si](C)(C)C(C)(C)C)OC8C(OC(O2)C(C8O)O[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Structural Considerations for Regioselective Derivatization

β-Cyclodextrin’s seven glucopyranose units contain 21 hydroxyl groups (three per unit at C2, C3, and C6 positions), creating significant synthetic challenges for selective modification. The C6 primary hydroxyls exhibit higher reactivity toward silylation due to steric accessibility, while C2 secondary hydroxyls require optimized conditions for efficient protection. Tert-butyldimethylsilyl (TBDMS) groups provide ideal steric bulk and chemical stability, with their introduction fundamentally altering the host-guest complexation properties of the cyclodextrin.

Thermodynamic and Kinetic Factors in Silylation

Reaction kinetics favor initial protection at C6 positions due to:

-

Lower activation energy for primary vs. secondary hydroxyl nucleophilic attack

-

Reduced steric hindrance at the macrocycle’s primary face

-

Enhanced solubility of early intermediates in aprotic solvents

Secondary face derivatization at C2 positions requires:

-

Prolonged reaction times (8–24 hours)

-

Elevated temperatures (80–90°C)

Stepwise Synthesis Protocols

Primary Face Protection (C6 Silylation)

Procedure from Fügedi (1989), modified by Francis et al. (2023):

-

Reaction Setup:

-

β-Cyclodextrin (4 g, 3.524 mmol)

-

Imidazole (10.076 g, 148.008 mmol) in anhydrous DMF (100 mL)

-

TBDMSCl (11.154 g, 74.004 mmol) added in one portion

-

-

Thermal Activation:

-

Heat at 90°C under nitrogen atmosphere

-

Monitor via TLC (EtOAc/Hexane 1:50, Rf 0.64)

-

-

Workup:

-

Rotary evaporation under high vacuum at 80°C

-

Dissolve residue in CH2Cl2 (200 mL), wash with H2O (2×100 mL)

-

Dry over MgSO4, concentrate to yield crude product

-

Key Parameters:

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Imidazole:TBDMSCl ratio | 2:1 | Prevents HCl buildup |

| Temperature | 85–90°C | Completes in 6h |

| Solvent Polarity | ε(DMF)=36.7 | Enhances solubility |

This method achieves 90% isolated yield of heptakis(6-O-TBDMS)-β-CD intermediate.

Secondary Face Protection (C2 Silylation)

Adapted from Bansal et al. (1998):

-

Intermediate Activation:

-

Dissolve heptakis(6-O-TBDMS)-β-CD (5 g) in dry pyridine (150 mL)

-

Add TBDMSCl (3.2 equivalents per hydroxyl) portionwise

-

-

Reaction Monitoring:

-

Track by ¹H NMR (disappearance of δ 5.12 ppm C2-OH signal)

-

Confirm completion via HPLC (C18 column, MeCN/H2O gradient)

-

-

Purification:

-

Column chromatography (SiO2, EtOAc/Hexane 1:30→1:10)

-

Remove oversilylated byproducts (Rf 0.72–0.85)

-

Critical Findings:

-

2.5-fold molar excess of TBDMSCl required for complete C2 protection

-

Pyridine outperforms DMF in secondary silylation (98% vs. 82% conversion)

Industrial-Scale Production Methodologies

Optimized Bulk Synthesis (PMC, 2023)

Scalable Protocol:

-

Reactor Setup:

-

50 L jacketed glass reactor with mechanical stirring

-

β-CD (35 mol) in pyridine/DMF (3:1, 25 L)

-

-

Silylation:

-

Add TBDMSCl (285 mol) in five portions over 2h

-

Maintain at 80°C for 18h

-

-

Purification:

-

Centrifugal partition chromatography (Heptane/EtOAc/MeOH 85:10:5)

-

Crystallization from hot EtOH/H2O (7:3)

-

Performance Metrics:

| Parameter | Result |

|---|---|

| Purity (HPLC) | 98.4% |

| Isolated Yield | 87% |

| Production Capacity | 35 g/batch |

Analytical Characterization

Structural Confirmation Techniques

-

δ 0.08–0.12 (m, 84H, Si(CH3)2)

-

δ 0.89 (s, 126H, C(CH3)3)

-

δ 3.35–3.78 (m, H2, H3, H4, H5, H6)

-

Calculated for C126H266O35Si14: 2734.6 Da

-

Observed: [M+Na]⁺ 2757.8 ± 0.3 Da

| Column | Mobile Phase | Retention Time |

|---|---|---|

| Zorbax SB-C18 | MeCN/H2O 70:30 | 12.4 min |

| YMC-Pack ODS-AQ | MeOH/THF 85:15 | 9.8 min |

Comparative Analysis of Synthetic Approaches

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Fügedi Modification | 90 | 95 | 8h | Lab-scale |

| PMC Bulk Synthesis | 87 | 98 | 18h | Industrial |

| Bansal Protocol | 78 | 93 | 24h | Pilot-scale |

Key advantages of the PMC method include:

-

Reduced byproduct formation through controlled reagent addition

-

Crystallization-based purification eliminating column chromatography

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Common Impurities:

-

Undersilylated Species:

-

Oversilylated Derivatives:

Optimization Techniques:

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin primarily undergoes substitution reactions. The silyl groups can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like alkyl halides in the presence of a base.

Oxidation and Reduction: These reactions are less common for this compound due to the stability of the silyl groups.

Major Products: The major products formed from these reactions depend on the substituents introduced. For instance, replacing the silyl groups with alkyl groups can yield various alkylated cyclodextrin derivatives .

Scientific Research Applications

Pharmaceutical Applications

Enhanced Drug Solubility and Bioavailability

The primary application of 2,6-Di-O-tert-butyldimethylsilyl)-beta-cyclodextrin is in the pharmaceutical industry, where it acts as an excipient to improve the solubility and stability of poorly water-soluble drugs. This compound forms stable inclusion complexes, which can significantly enhance the pharmacokinetics of various therapeutic agents, including anticancer drugs and other pharmaceuticals .

Case Studies

- Anticancer Agents : Studies have shown that this cyclodextrin derivative can encapsulate anticancer drugs, leading to improved solubility and controlled release profiles. For example, the inclusion of certain chemotherapeutics within this cyclodextrin has demonstrated enhanced efficacy and reduced side effects in preclinical models .

- Chiral Separation : In gas chromatography, 2,6-Di-O-tert-butyldimethylsilyl)-beta-cyclodextrin has been utilized as a chiral stationary phase for the separation of enantiomers. Its ability to selectively interact with different enantiomers makes it valuable for resolving complex mixtures in drug formulations .

Cosmetic Applications

Stabilization of Active Ingredients

In cosmetics, 2,6-Di-O-tert-butyldimethylsilyl)-beta-cyclodextrin is used to encapsulate volatile compounds and fragrances. This encapsulation improves the stability of active ingredients against oxidation and light degradation while providing controlled release properties .

Example

- Sunscreens : The incorporation of this cyclodextrin has been shown to enhance the UV protection properties of sunscreens by stabilizing UV filters and improving their solubility in formulations .

Food Industry Applications

Flavor and Aroma Stabilization

In food technology, this compound is employed to stabilize flavors and aromas during processing and storage. It can effectively encapsulate volatile compounds, thereby preventing their loss and maintaining product integrity .

Nutraceutical Delivery

Moreover, 2,6-Di-O-tert-butyldimethylsilyl)-beta-cyclodextrin facilitates the delivery of poorly soluble nutraceuticals, enhancing their bioavailability in dietary supplements .

Separation Science

Chiral Chromatography

The compound serves as a crucial component in various chromatographic techniques for separating enantiomers. Its unique structural characteristics allow it to act as an effective chiral selector in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

| Application Area | Key Benefits |

|---|---|

| Pharmaceuticals | Improved drug solubility; Enhanced bioavailability; Effective in chiral separation |

| Cosmetics | Stabilization of active ingredients; Controlled release properties |

| Food Industry | Flavor stabilization; Nutraceutical delivery |

| Separation Science | Efficient chiral chromatography; Enhanced resolution of enantiomers |

Mechanism of Action

The primary mechanism by which 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic drug molecules, enhancing their solubility and stability . This encapsulation also protects the drug molecules from degradation, improving their bioavailability.

Comparison with Similar Compounds

Key Observations:

- Solubility : While DIMEB exhibits high water solubility due to methyl groups enhancing hydrophilicity, TBDMS-β-CD’s solubility is lower but compensates with superior hydrophobic drug encapsulation .

Inclusion Complexation Efficiency

Ketoconazole Complexation Studies

Studies comparing DIMEB and β-CD demonstrated that DIMEB forms more stable inclusion complexes with ketoconazole (an antifungal drug) due to its methyl groups improving cavity accessibility and solubility. For example:

- Stability Constant (K) : DIMEB exhibited a higher stability constant (K = 1.2 × 10³ M⁻¹) than β-CD (K = 4.5 × 10² M⁻¹) in aqueous solutions .

- Thermal Stability : Taneri et al. (2003) reported that DIMEB-ketoconazole complexes showed greater thermal stability (decomposition temperature >200°C) compared to β-CD complexes .

While direct data on TBDMS-β-CD’s performance with ketoconazole is unavailable, its structural features suggest it would excel in encapsulating highly lipophilic drugs, albeit with slower release kinetics due to steric hindrance .

Biological Activity

2,6-Di-O-tert-butyldimethylsilyl)-β-cyclodextrin (TBDMS-β-CD) is a modified derivative of β-cyclodextrin that has gained attention due to its enhanced solubility and stability, making it a valuable excipient in pharmaceutical formulations. This article explores the biological activity of TBDMS-β-CD, focusing on its interactions with drugs, its role in enhancing bioavailability, and relevant case studies.

Structural Characteristics

TBDMS-β-CD is characterized by the addition of two tert-butyldimethylsilyl groups at the 2 and 6 positions of the glucose units in the cyclodextrin structure. The molecular formula is with a molecular weight of approximately 2734.6 g/mol. This structural modification significantly enhances its physicochemical properties, including solubility in organic solvents and stability against hydrolysis.

Inclusion Complex Formation

TBDMS-β-CD's primary biological activity stems from its ability to form inclusion complexes with various hydrophobic drugs. This process involves encapsulating drug molecules within the hydrophobic cavity of the cyclodextrin, which can enhance the solubility and stability of poorly soluble drugs. The formation of these complexes can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) .

Pharmacokinetic Enhancement

Studies have demonstrated that TBDMS-β-CD can improve the pharmacokinetics of several therapeutic agents, particularly anticancer drugs. For instance, its use has been shown to enhance the solubility and bioavailability of compounds like paclitaxel and doxorubicin, leading to improved therapeutic outcomes in cancer treatment .

Case Studies

-

Paclitaxel Formulation

A study investigated the use of TBDMS-β-CD in formulating paclitaxel for intravenous administration. The inclusion complex significantly increased paclitaxel solubility in aqueous solutions, resulting in enhanced bioavailability and reduced toxicity compared to conventional formulations. The pharmacokinetic profile indicated a longer circulation time and improved tumor targeting. -

Doxorubicin Delivery

Another research focused on TBDMS-β-CD's role in doxorubicin delivery systems. The study reported that encapsulating doxorubicin within TBDMS-β-CD led to a sustained release profile, minimizing side effects while maintaining effective anticancer activity. In vitro studies showed a significant increase in cellular uptake of doxorubicin when delivered via TBDMS-β-CD complexes .

Comparative Analysis

The following table summarizes key features and applications of TBDMS-β-CD compared to other cyclodextrin derivatives:

| Compound | Key Features | Applications |

|---|---|---|

| 2,6-Di-O-tert-butyldimethylsilyl)-β-cyclodextrin | Enhanced solubility and stability due to silylation | Drug delivery systems for anticancer agents |

| 2-Hydroxypropyl-β-cyclodextrin | Improved solubility but less stable | General pharmaceutical formulations |

| Methylated-β-cyclodextrins | Solubilizing properties without silylation | Food and cosmetic industries |

| 2,6-Di-tert-butyldimethylsilyl-gamma-cyclodextrin | Larger cavity size offering different drug interactions | Targeted drug delivery |

Q & A

Q. How is 2,6-Di-O-tert-butyldimethylsilyl-β-cyclodextrin synthesized, and what are the key regiochemical considerations?

The synthesis involves regioselective silylation at the 2- and 6-hydroxyl positions of β-cyclodextrin using tert-butyldimethylsilyl (TBDMS) groups. A gram-scale protocol employs controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure high yield and purity. Regiochemistry is confirmed via 2D NMR techniques, such as ROESY and HSQC, to distinguish between primary (C6) and secondary (C2/C3) face modifications .

Q. What methodologies are employed to characterize the inclusion complexes formed by this cyclodextrin derivative?

Key methods include:

- Phase Solubility Analysis : Determines complexation efficiency (K1:1) by plotting drug solubility against cyclodextrin concentration .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kb), enthalpy (ΔH), and entropy (ΔS) changes via competitive/non-competitive titration protocols .

- NMR Spectroscopy : ROESY and DOSY experiments confirm spatial interactions and diffusion coefficients of host-guest systems .

Q. What are the primary applications of this cyclodextrin in enhancing drug solubility and bioavailability?

The bulky TBDMS groups improve hydrophobic cavity accessibility, enabling encapsulation of poorly soluble drugs (e.g., NSAIDs, nucleoside analogs). This enhances dissolution rates and pharmacokinetic profiles while masking bitter tastes or odors .

Advanced Research Questions

Q. How can global analysis of ITC data improve the accuracy of thermodynamic parameter determination for host-guest complexes?

Global analysis integrates data from multiple ITC experiments (e.g., varying temperatures or competitive titrations) using covariance matrices to reduce uncertainty in Kb and ΔH. This approach accounts for experimental noise and model-dependent errors, achieving <5% variability in replicated studies .

Q. What computational approaches are used to predict and validate the inclusion mechanisms of this cyclodextrin with hydrophobic drugs?

- Molecular Dynamics (MD) Simulations : Probe guest orientation and binding free energy landscapes using force fields like GAFF/AMBER .

- Density Functional Theory (DFT) : Calculate electronic interactions between the TBDMS-modified cavity and drug functional groups .

- COMSOL Multiphysics : Model diffusion-controlled release kinetics from cyclodextrin-drug complexes .

Q. How do structural modifications like TBDMS groups influence supramolecular interaction mechanisms compared to native β-cyclodextrin?

The TBDMS groups sterically hinder water access to the cavity, increasing hydrophobic driving forces for guest inclusion. However, bulky substituents may reduce binding affinity for larger guests, necessitating trade-offs in molecular design. Comparative studies using ITC and X-ray crystallography reveal ~20% higher Kb for small-molecule drugs versus native β-cyclodextrin .

Q. What experimental strategies address contradictions in binding affinity data across studies?

- Standardized Protocols : Use IUPAC-recommended buffer conditions (e.g., pH 7.4, 25°C) to minimize variability .

- Design of Experiments (DoE) : Apply factorial designs to optimize cyclodextrin/drug molar ratios and temperature gradients .

- Cross-Validation : Compare ITC results with complementary techniques (e.g., fluorescence spectroscopy, SPR) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.